![molecular formula C21H22ClN5OS B2612959 1-(4-(4-Chlorophenyl)-2-thiazolyl-1'-tert-butyl-3,3'-dimethyl-5-hydroxy[4,5']-bipyrazol CAS No. 246021-98-7](/img/structure/B2612959.png)
1-(4-(4-Chlorophenyl)-2-thiazolyl-1'-tert-butyl-3,3'-dimethyl-5-hydroxy[4,5']-bipyrazol
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Description
1-(4-(4-Chlorophenyl)-2-thiazolyl-1'-tert-butyl-3,3'-dimethyl-5-hydroxy[4,5']-bipyrazol is a useful research compound. Its molecular formula is C21H22ClN5OS and its molecular weight is 427.95. The purity is usually 95%.
BenchChem offers high-quality 1-(4-(4-Chlorophenyl)-2-thiazolyl-1'-tert-butyl-3,3'-dimethyl-5-hydroxy[4,5']-bipyrazol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-(4-Chlorophenyl)-2-thiazolyl-1'-tert-butyl-3,3'-dimethyl-5-hydroxy[4,5']-bipyrazol including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Starting from 4-chlorobenzoic acid, researchers synthesized ten new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives in six steps . Among these, compounds 7b and 7i demonstrated anti-tobacco mosaic virus (TMV) activity.
- Sulfonamide derivatives, including those containing the 1,3,4-thiadiazole moiety, have been associated with antifungal properties .
- Sulfonamide derivatives have been reported to possess herbicidal properties . Explore whether this compound shows any herbicidal effects, particularly against specific weed species.
Antiviral Activity
Antifungal Applications
Herbicidal Potential
Biological Activities Beyond Antiviral and Antifungal
properties
IUPAC Name |
4-(2-tert-butyl-5-methylpyrazol-3-yl)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-methyl-1H-pyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN5OS/c1-12-10-17(27(24-12)21(3,4)5)18-13(2)25-26(19(18)28)20-23-16(11-29-20)14-6-8-15(22)9-7-14/h6-11,25H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZMLSQCVJLPLPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C2=C(NN(C2=O)C3=NC(=CS3)C4=CC=C(C=C4)Cl)C)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801116335 |
Source
|
Record name | 1-[4-(4-Chlorophenyl)-2-thiazolyl]-1′-(1,1-dimethylethyl)-3,3′-dimethyl[4,5′-bi-1H-pyrazol]-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801116335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
246021-98-7 |
Source
|
Record name | 1-[4-(4-Chlorophenyl)-2-thiazolyl]-1′-(1,1-dimethylethyl)-3,3′-dimethyl[4,5′-bi-1H-pyrazol]-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801116335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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